molecular formula C6H3N5O B13024395 5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one

5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Katalognummer: B13024395
Molekulargewicht: 161.12 g/mol
InChI-Schlüssel: IUWQJVNQKRHPFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo-triazine core, making it a potential candidate for various biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with a suitable nitrile compound under acidic or basic conditions to form the desired imidazo-triazine core . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Wirkmechanismus

The mechanism of action of 4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Oxo-3,4-dihydroimidazo[5,1-f][1,2,4]triazine-5-carbonitrile is unique due to its specific imidazo-triazine core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development highlight its significance in medicinal chemistry .

Eigenschaften

Molekularformel

C6H3N5O

Molekulargewicht

161.12 g/mol

IUPAC-Name

4-oxo-3H-imidazo[5,1-f][1,2,4]triazine-5-carbonitrile

InChI

InChI=1S/C6H3N5O/c7-1-4-5-6(12)8-2-10-11(5)3-9-4/h2-3H,(H,8,10,12)

InChI-Schlüssel

IUWQJVNQKRHPFT-UHFFFAOYSA-N

Kanonische SMILES

C1=NN2C=NC(=C2C(=O)N1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.